molecular formula C17H13ClN2O5S B2821472 N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide CAS No. 1259116-58-9

N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide

Cat. No.: B2821472
CAS No.: 1259116-58-9
M. Wt: 392.81
InChI Key: JOAVKONXOCPESZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(6-chloropyridin-3-yl)sulfonyl-5-(phenoxymethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O5S/c18-16-9-7-14(10-19-16)26(22,23)20-17(21)15-8-6-13(25-15)11-24-12-4-2-1-3-5-12/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAVKONXOCPESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NS(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[(6-Chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide
  • Molecular Formula : C₁₇H₁₃ClN₂O₅S
  • Molecular Weight : 392.82 g/mol
  • CAS Number : 1259116-58-9

Structural Features :

  • The compound consists of a furan-2-carboxamide core substituted with a phenoxymethyl group at the 5-position and a 6-chloropyridin-3-ylsulfonyl moiety at the amide nitrogen.

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Key Structural Features Molecular Weight (g/mol) Biological Activity/Application Key Differences from Target Compound Reference
Target Compound : this compound Furan-2-carboxamide, 6-chloropyridinylsulfonyl, phenoxymethyl 392.82 Potential agrochemical/pharmaceutical Reference compound
Nitenpyram Metabolites (e.g., N-((6-chloropyridin-3-yl)methyl)-N-ethylmethanediamine) Chloropyridinylmethyl, ethyl/methyl diamine substituents 215.7–243.7 Insecticide degradation products Lack sulfonyl and phenoxymethyl groups
Compound 83c : N-(5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide Furan-2-carboxamide, 1,3,4-thiadiazole, nitrophenyl 342.3 Anti-TB (MIC: 9.87 μM vs. MDR-TB) Thiadiazole ring instead of sulfonyl group
Patent Derivative () : N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide Furan-2-carboxamide, quinoline, piperidinylacetamido ~600 (estimated) Anticancer/kinase inhibition (inferred) Complex quinoline-piperidine scaffold
442648-07-9 : N-(3-fluorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Furan-2-yl, triazole sulfanyl, fluorophenyl ~370 (estimated) Agrochemical (inferred) Sulfanyl group instead of sulfonyl

Key Findings from Comparative Analysis

Metabolic Stability :

  • The target compound’s sulfonyl group may confer greater metabolic stability compared to nitenpyram metabolites (e.g., N-((6-chloropyridin-3-yl)methyl)ethanamine), which lack sulfonyl protection and degrade rapidly in microbial systems .

The target compound’s phenoxymethyl and sulfonyl groups may enhance bioavailability or target affinity compared to 83c’s thiadiazole-nitrophenyl system .

Agrochemical Utility: Derivatives in (e.g., triazolyl amides) and (sulfanyl acetamides) are explicitly used as pesticides.

Synthetic Accessibility :

  • The target compound is cataloged as a building block (), indicating its role as an intermediate. Similar compounds (e.g., ) are synthesized via carboxamide coupling, suggesting shared synthetic routes .

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